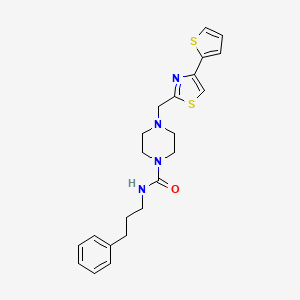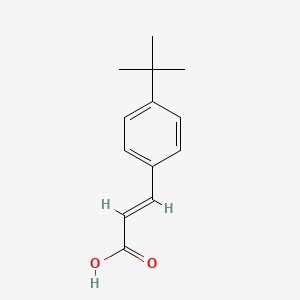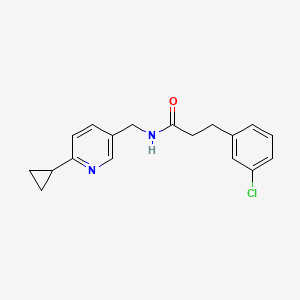
3-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Researchers have developed methods to synthesize bioactive heteroaryl thiazolidine-2,4-diones, employing various compounds that undergo condensation and cyclization reactions. These synthesized compounds have been screened for antimicrobial activities, showcasing their potential application in developing new antibacterial and antifungal agents. For instance, a study highlighted the synthesis of a series of 1,3,4-thiadiazoles that demonstrated significant antimicrobial activity against a range of microorganisms, including Escherichia coli and Staphylococcus aureus. This synthesis method emphasizes the compound's utility in generating novel molecules with potential antimicrobial properties (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011); (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Biological Activity and Drug Development
Another research avenue explores the compound's role in developing drugs targeting specific biological receptors, such as the N-methyl-D-aspartate (NMDA) receptor. Analogs and derivatives of the mentioned compound have been synthesized and evaluated for their antagonistic activity at NMDA receptor glycine sites. This research not only provides insights into the structural requirements for receptor affinity but also contributes to the development of potential therapeutic agents for neurological conditions (Guzikowski et al., 1996).
Antimicrobial and Anti-inflammatory Agents
Further research has demonstrated the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These derivatives were evaluated for their antimicrobial and anti-inflammatory activities, highlighting the compound's utility in creating agents that can potentially treat infections and inflammatory conditions (Kendre, Landge, & Bhusare, 2015).
Novel Molecular Scaffolds
The compound's application extends to the synthesis of novel molecular scaffolds, such as dihydropyridothienopyrimidin-4,9-dione, demonstrating pharmacological versatility by inhibiting metabotropic glutamate receptor subtype 1 (mGluR1). This suggests its potential role in discovering bioactive molecules for treating human diseases, further underlining its significance in scientific research and drug discovery (Youngjae Kim et al., 2015).
Propiedades
IUPAC Name |
azepan-1-yl-[1-[(3-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-29-18-10-8-9-17(15-18)16-25-19-11-4-5-12-20(19)30(27,28)21(23-25)22(26)24-13-6-2-3-7-14-24/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFFPMRSOZEBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)




![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/no-structure.png)
![4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2430147.png)
![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)